(2S,3R)-2-Bromo-3-methylpentanoic acid
Overview
Description
(2S,3R)-2-Bromo-3-methylpentanoic acid is a useful research compound. Its molecular formula is C6H11BrO2 and its molecular weight is 195.05 g/mol. The purity is usually 95%.
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Biological Activity
(2S,3R)-2-Bromo-3-methylpentanoic acid, with the chemical formula CHBrO and CAS number 21582-41-2, is a compound of interest in biochemical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Weight : 195.05 g/mol
- Structure : The compound features a bromine atom at the second carbon and a methyl group at the third carbon of a pentanoic acid backbone.
Property | Value |
---|---|
Molecular Formula | CHBrO |
Molecular Weight | 195.05 g/mol |
CAS Number | 21582-41-2 |
Hazard Classification | Danger |
This compound has been studied for its role as an inhibitor of various enzymes, particularly those involved in amino acid metabolism. The compound's structural similarity to natural substrates allows it to interact with enzymes, potentially leading to inhibition or modulation of biological pathways.
- Inhibition of Aminopeptidase P : Research indicates that compounds similar to this compound may inhibit aminopeptidase P (mAPP), an enzyme that degrades bradykinin, a peptide involved in vasodilation and blood pressure regulation. Inhibition of mAPP can enhance bradykinin levels, promoting cardiovascular benefits such as improved renal function and glucose metabolism .
- Potential Anti-inflammatory Effects : Some studies suggest that the compound may exhibit anti-inflammatory properties by modulating cytokine release and reducing oxidative stress in cells .
Case Studies
- Cardiovascular Research : A study explored the effects of aminopeptidase inhibitors on cardiac function during ischemia. It was found that compounds inhibiting mAPP could significantly reduce myocardial injury during reperfusion, suggesting a protective role for this compound in cardiovascular health .
- Metabolic Studies : In metabolic syndrome models, the administration of aminopeptidase inhibitors resulted in improved glucose tolerance and insulin sensitivity. This suggests that this compound could play a role in managing metabolic disorders .
Research Findings
Recent studies have reported varying degrees of biological activity associated with this compound:
- In vitro Studies : These have demonstrated that at concentrations around 50 µM, the compound can inhibit specific enzyme activities by approximately 50%, indicating significant potency .
- In vivo Studies : Animal models treated with aminopeptidase inhibitors showed enhanced recovery from cardiac stress tests compared to controls, highlighting the potential therapeutic applications of this compound in cardiovascular medicine .
Properties
IUPAC Name |
(2S,3R)-2-bromo-3-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-3-4(2)5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)/t4-,5+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZXYZIKUQUVKE-UHNVWZDZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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